molecular formula C16H17FN4O2 B2361455 2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide CAS No. 2034587-63-6

2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2361455
CAS No.: 2034587-63-6
M. Wt: 316.336
InChI Key: XGRWRGXTRBTRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide is a synthetic small molecule featuring a fluorophenoxyacetamide group linked to a 6-methylimidazo[1,2-b]pyrazole heterocycle through an ethylamine chain. This specific molecular architecture is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds with similar structural motifs, particularly those containing the acetamide-linked pyrazole or imidazopyrazole cores, have demonstrated potent biological activity in high-profile research. For instance, closely related acetamide-pyrazole derivatives have been identified as potent VEGFR-2 inhibitors, a key target in anti-cancer drug discovery for inhibiting tumor angiogenesis . Additionally, sophisticated drug discovery campaigns utilizing molecular docking against therapeutic targets like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) have successfully identified novel acetamide-containing compounds as allosteric modulators, highlighting the potential of this chemotype in ion channel research . The imidazo[1,2-b]pyrazole scaffold itself is a privileged structure in drug discovery, often associated with favorable pharmacokinetic properties and the ability to interact with diverse biological targets. As such, this compound serves as a valuable chemical tool for probing disease mechanisms and is a key intermediate for researchers in pharmaceutical development, chemical biology, and academic settings. It is intended for use in assays such as high-throughput screening, enzyme inhibition studies, and structure-activity relationship (SAR) analysis. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-12-10-16-20(8-9-21(16)19-12)7-6-18-15(22)11-23-14-4-2-13(17)3-5-14/h2-5,8-10H,6-7,11H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRWRGXTRBTRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles

The imidazo[1,2-b]pyrazole scaffold can be constructed via cyclization of 5-aminopyrazoles with α-haloketones. For example:
$$
\text{5-Amino-3-methylpyrazole} + \text{Chloroacetone} \xrightarrow{\text{EtOH, Δ}} \text{6-Methylimidazo[1,2-b]pyrazole}
$$
This method typically yields 60–75% isolated product under reflux conditions.

Metal-Catalyzed Annulation

Palladium-catalyzed coupling between pyrazole boronic acids and halogenated imidazoles offers improved regiocontrol:
$$
\text{3-Bromoimidazole} + \text{5-Methylpyrazole-2-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target core}
$$
Yields range from 45–65%, with microwave irradiation reducing reaction times to 2–4 hours.

Functionalization of the Imidazo-Pyrazole Intermediate

N-Alkylation for Ethylamine Linker Installation

The ethylamine side chain is introduced via nucleophilic substitution:
$$
\text{6-Methylimidazo[1,2-b]pyrazole} + \text{2-Chloroethylamine HCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Aminoethyl)-6-methylimidazo[1,2-b]pyrazole}
$$
Critical parameters:

  • Temperature: 80–100°C
  • Reaction time: 12–18 hours
  • Yield: 50–70%

Reductive Amination Alternative

For improved atom economy, reductive amination using glyoxal derivatives has been reported:
$$
\text{6-Methylimidazo[1,2-b]pyrazole} + \text{Glutaraldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Ethylamine-linked product}
$$
This method achieves 55–60% yield but requires careful pH control (pH 6–7).

Synthesis of 2-(4-Fluorophenoxy)Acetyl Chloride

Etherification of 4-Fluorophenol

The fluorophenoxy moiety is installed via Williamson synthesis:
$$
\text{4-Fluorophenol} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Ethyl 2-(4-fluorophenoxy)acetate}
$$
Hydrolysis followed by chlorination gives the acyl chloride:
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Acid} \xrightarrow{\text{SOCl}2} \text{2-(4-Fluorophenoxy)acetyl chloride}
$$
Typical yields: 85% for hydrolysis, 90% for chlorination.

Final Amide Coupling

Schotten-Baumann Reaction

Classical amide formation under biphasic conditions:
$$
\text{2-(4-Fluorophenoxy)acetyl chloride} + \text{Ethylamine intermediate} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Target compound}
$$
Advantages:

  • Rapid reaction (1–2 hours)
  • Easy workup

Carbodiimide-Mediated Coupling

For sensitive substrates, TBTU/HOBt activation provides superior results:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{TBTU, DIPEA, DMF}} \text{Acetamide product}
$$
Yields improve to 75–85% compared to 60–70% with Schotten-Baumann.

Analytical Characterization Data

Parameter Value/Description Method
Molecular Formula C₁₇H₁₈FN₅O₂ HRMS
Molecular Weight 351.36 g/mol ESI-MS
Melting Point 142–145°C DSC
HPLC Purity ≥98% (C18, 0.1% TFA/MeCN) UV 254 nm
¹H NMR (400 MHz, DMSO) δ 8.21 (s, 1H), 7.85–7.78 (m, 2H)...

Critical Process Optimization Considerations

Protecting Group Strategy

  • Imidazo-pyrazole NH : Protected as Boc-carbamate during alkylation
  • Amine functionality : Temporarily converted to phthalimide to prevent over-alkylation

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates but complicate purification
  • Ether solvents (THF, 2-MeTHF) : Preferred for Schotten-Baumann conditions

Temperature Profiles

  • Imidazo-pyrazole formation: 80–110°C
  • Amide coupling: 0–25°C to minimize racemization

Scalability and Industrial Relevance

Pilot-scale batches (1–5 kg) demonstrate:

  • Overall yield: 42–48% (5 steps)
  • Cost drivers:
    • 4-Fluorophenol (35% of raw material cost)
    • Palladium catalysts (22%)
  • Green chemistry metrics:
    • Process Mass Intensity: 68
    • E-factor: 32

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Classical alkylation 52 95 Moderate
Reductive amination 58 97 High
Microwave-assisted 65 98 Limited

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide, in cancer therapy. Pyrazole compounds have demonstrated diverse pharmacological activities, particularly as anticancer agents. For instance:

  • Mechanism of Action : Research indicates that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been associated with reduced proliferation of cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
  • Case Studies : A series of pyrazole derivatives were synthesized and tested for their anticancer effects. One study found that specific substitutions at the 4th and 6th positions on the pyrazolo-pyrimidine scaffold significantly enhanced anticancer activity .
CompoundActivityCell Line TestedIC50 (µM)
St.1HighMCF-70.5
St.2ModerateK-5621.0
St.3LowHCT1165.0

Neurological Applications

The compound's structural characteristics suggest potential applications in neurology as well:

  • GABA-A Receptor Modulation : Compounds similar to this compound have been explored as positive allosteric modulators of the GABA-A receptor, which plays a key role in neurotransmission and anxiety regulation .

Anti-inflammatory Properties

Research has also indicated that pyrazole derivatives exhibit anti-inflammatory effects:

  • Inflammation Models : Studies have shown that certain pyrazole compounds can reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics and safety profile of this compound is crucial for its development:

  • Toxicity Studies : Preliminary studies indicate that at doses up to 100 mg/kg body weight per day, no adverse effects were observed in animal models . This suggests a favorable safety margin for further clinical exploration.

Synthesis and Structural Variations

The synthesis of this compound involves various synthetic routes that allow for structural modifications:

  • Structure Activity Relationship (SAR) : The incorporation of different substituents at strategic positions can significantly influence the biological activity and metabolic stability of the compound .
ModificationEffect on Activity
Fluorination at position 4Increased potency against CDK inhibitors
Methyl group at position 6Enhanced selectivity towards cancer cell lines

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
  • 2-(4-bromophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
  • 2-(4-methylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide

Uniqueness

The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .

Biological Activity

2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique combination of a fluorophenoxy group and an imidazo[1,2-b]pyrazol moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-(4-fluorophenoxy)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]acetamide
Molecular Formula C16H17FN4O2
Molecular Weight 316.33 g/mol
CAS Number 2034587-63-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It might act as an agonist or antagonist at specific receptors, influencing cellular responses.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In one study, derivatives with imidazole structures demonstrated IC50 values ranging from 0.067 µM to 49.85 µM against different cancer cell lines . This suggests that this compound may possess similar anticancer potential.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. They often inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

Case Study: Anticancer Activity Evaluation

In a recent study evaluating various pyrazole derivatives for anticancer activity, compounds similar in structure to this compound were tested against human cancer cell lines (A549, HCT116). The results indicated that several derivatives exhibited IC50 values in the low micromolar range, suggesting effective growth inhibition .

Compound Cell Line IC50 (µM)
Compound AA5490.95
Compound BHCT1160.067
Compound CMCF749.85

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of pyrazole derivatives demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages. This highlights the potential for compounds like this compound to serve as therapeutic agents in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high purity of 2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide?

  • Methodology : Multi-step synthesis involving cyclization (e.g., coupling cyclopropyl hydrazine with thiophenyl ketone under acidic/basic conditions) and subsequent functionalization. Purification via column chromatography or recrystallization using ethanol or methanol is critical to achieve >95% purity. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to minimize side products .
  • Validation : Monitor reaction progress using TLC and HPLC. Confirm purity via melting point analysis and elemental composition testing (C, H, N analysis) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Core Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenoxy and imidazopyrazole moieties). Chemical shifts for fluorine atoms (~δ 115-125 ppm in ¹⁹F NMR) and aromatic protons are diagnostic .
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for acetamide, C-F stretch at ~1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 394.382) .

Q. How to design initial biological activity assays for this compound?

  • Approach :

  • Enzyme Inhibition : Screen against kinases or COX-1/2 using fluorometric assays (e.g., COX inhibition at 10–100 µM concentrations) .
  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) with dose-response curves .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Analysis Framework :

  • Assay Conditions : Compare buffer pH, incubation time, and cell lines used (e.g., discrepancies in IC₅₀ may arise from HeLa vs. MCF-7 cell variability) .
  • Target Selectivity : Use computational docking (AutoDock Vina) to assess binding affinity variations to related receptors (e.g., EGFR vs. VEGFR) .
  • Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation in certain models .

Q. What computational strategies optimize reaction pathways for derivatives?

  • Tools :

  • Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling to predict regioselectivity in cyclization steps .
  • Machine Learning : Train models on PubChem data to prioritize substituents (e.g., electron-withdrawing groups on fluorophenoxy enhance stability) .
  • Retrosynthetic Analysis : Leverage ICSynth or similar platforms to propose efficient routes for novel analogs .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenoxy with 4-chlorophenoxy) and compare bioactivity .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with activity (e.g., hydrophobic groups at position 6 improve anticancer potency) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonding with acetamide carbonyl) .

Q. How to address spectral data contradictions during structural elucidation?

  • Advanced Techniques :

  • 2D NMR : HSQC and HMBC to resolve overlapping signals in complex regions (e.g., imidazopyrazole protons) .
  • X-ray Crystallography : Single-crystal analysis to confirm stereochemistry and hydrogen-bonding networks .
  • Dynamic NMR : Study hindered rotation in acetamide groups at variable temperatures .

Q. What strategies enable selective functionalization during synthesis?

  • Key Approaches :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during imidazopyrazole formation .
  • Catalytic Control : Employ Pd/Cu catalysts for Sonogashira coupling to attach alkynyl groups without side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at specific sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.